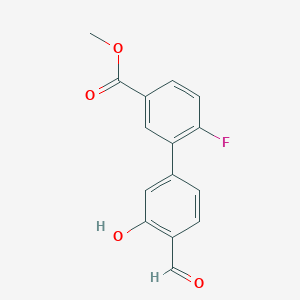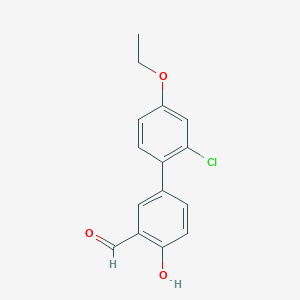
5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% (5-CPCF-95) is a chemical compound that has been used in a variety of scientific research applications. It is a white, crystalline solid and is available commercially in 95% purity. 5-CPCF-95 has been used in studies of biochemical and physiological effects, as well as in laboratory experiments.
Applications De Recherche Scientifique
5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, antioxidant activity, and anti-inflammatory effects. It has also been used in studies of the effects of environmental contaminants on aquatic ecosystems. Additionally, 5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% has been used to study the effects of drugs on the central nervous system.
Mécanisme D'action
The exact mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it is believed to have antioxidant activity, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
In laboratory studies, 5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it has been found to have antioxidant activity, which may be due to its ability to scavenge free radicals. In animal studies, 5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% has been found to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable, which makes it suitable for long-term storage. However, it is not water-soluble, which can make it difficult to use in some experiments.
Orientations Futures
There are a number of potential future directions for 5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95%. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential therapeutic applications. Other potential future directions include further investigations of its environmental effects, as well as its potential use in drug development.
Méthodes De Synthèse
5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% is synthesized from 4-chlorophenol and urea via a reaction with sodium hydroxide. The reaction is carried out in an aqueous medium and requires an acid catalyst to facilitate the reaction. The reaction yields a white, crystalline solid which is then purified to 95% purity.
Propriétés
IUPAC Name |
2-chloro-5-(4-formyl-3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-12-4-3-8(5-11(12)14(16)19)9-1-2-10(7-17)13(18)6-9/h1-7,18H,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZNOKBFNYNJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685317 |
Source


|
| Record name | 4-Chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol | |
CAS RN |
1261907-59-8 |
Source


|
| Record name | 4-Chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














